molecular formula C22H33N3O3 B6513953 N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892264-86-7

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6513953
CAS RN: 892264-86-7
M. Wt: 387.5 g/mol
InChI Key: ARNDBFWRJNPTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (abbreviated as NEDTQC) is a quinazoline-based compound that has been studied for its potential applications in biomedical research. NEDTQC is a small molecule that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant properties. The compound has also been studied for its potential use in drug delivery systems.

Scientific Research Applications

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant properties. In addition, the compound has been studied for its potential use in drug delivery systems. For example, N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been used to deliver drugs to the central nervous system in order to treat neurological disorders such as Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is not yet fully understood. However, it is believed to act as a modulator of signal transduction pathways. Specifically, it has been shown to interact with G-protein coupled receptors, which are involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in certain types of cancer cells. Furthermore, N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been shown to possess anti-oxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to synthesize and manipulate. In addition, it is relatively stable, which makes it suitable for long-term storage. Furthermore, it has been shown to possess a wide range of biological activities, making it useful for a variety of research applications.
However, there are some limitations to the use of N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide in laboratory experiments. For example, it is not water-soluble, which may make it difficult to use in certain experiments. In addition, its exact mechanism of action is not yet fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide research. First, further studies are needed to elucidate the exact mechanism of action of the compound. In addition, studies are needed to investigate the potential use of N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide in drug delivery systems. Furthermore, studies are needed to explore the potential use of N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide in the treatment of various diseases, including cancer and neurological disorders. Finally, studies are needed to investigate the potential toxicity of N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its effects on human health.

Synthesis Methods

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be synthesized through an acid-catalyzed cyclization reaction of 2-ethylhexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. The reaction involves the use of an acid catalyst such as p-toluenesulfonic acid, which is used to convert the acid into its corresponding amide. The reaction is carried out in a solvent such as acetone, and the product is isolated through filtration and recrystallization.

properties

IUPAC Name

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-4-7-9-13-25-21(27)18-12-11-17(14-19(18)24-22(25)28)20(26)23-15-16(6-3)10-8-5-2/h11-12,14,16H,4-10,13,15H2,1-3H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNDBFWRJNPTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(CC)CCCC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylhexyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

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